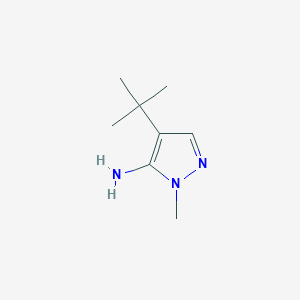

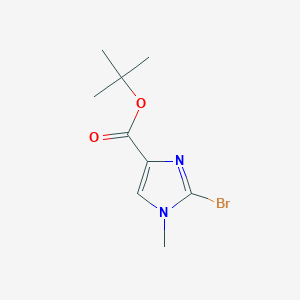

tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1987897-04-0 . It has a molecular weight of 261.12 . It is a powder in physical form .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-12(4)8(10)11-6/h5H,1-4H3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 261.12 . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Kinetic Studies and Catalysis

One study explores the kinetics of phenol alkylation using tert-butyl alcohol in the presence of sulfonic acid-functionalized ionic liquids, highlighting the role of N-methyl imidazole-based catalysts in enhancing reaction efficiency and selectivity (Elavarasan, Kondamudi, & Upadhyayula, 2011). This research underscores the importance of imidazole derivatives in facilitating organic transformations, offering insights into their potential applications in synthesis and industrial processes.

Structural and Synthetic Chemistry

Research on carbamate derivatives illustrates the synthesis and structural characterization of compounds containing the tert-butyl and imidazole groups. These studies provide valuable information on the molecular interactions and crystal packing of these compounds, contributing to the understanding of their chemical properties and potential applications in material science and drug design (Das et al., 2016).

Dynamic Kinetic Resolution

Another significant application is demonstrated in the development of stereoselective carbon–carbon bond formation techniques using imidazolidine-4-carboxylate derivatives. This approach facilitates the synthesis of chiral compounds, which are crucial in pharmaceutical research and development (Kubo, Kubota, Takahashi, & Nunami, 1997). Such methodologies underscore the utility of tert-butyl and imidazole-containing compounds in enantioselective synthesis.

CO2 Capture and Environmental Applications

The use of imidazole derivatives for CO2 capture is another notable application. A study demonstrated the synthesis of an ionic liquid from 1-butyl imidazole that reacts reversibly with CO2, highlighting its potential in sequestering greenhouse gases (Bates, Mayton, Ntai, & Davis, 2002). This research points to the environmental applications of imidazole derivatives, particularly in mitigating climate change impacts.

Catalytic Properties and Polymerization

Research on zirconium complexes supported by N-heterocyclic carbene ligands assesses their hydroamination catalytic properties, demonstrating the role of imidazole-based ligands in promoting efficient catalysis (Barroso et al., 2014). This highlights the potential of such compounds in polymerization reactions and material synthesis.

Safety and Hazards

Mécanisme D'action

Target of Action

Tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that has been synthesized for research purposes . .

Mode of Action

It’s worth noting that imidazole derivatives are known to interact with various biological targets and can induce a range of biochemical changes .

Biochemical Pathways

Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications .

Result of Action

It’s worth noting that imidazole derivatives have been found to possess various biologically vital properties .

Propriétés

IUPAC Name |

tert-butyl 2-bromo-1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-12(4)8(10)11-6/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZUMHALIJKQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(C(=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)

![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2704104.png)

![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)